molecular formula C9H11ClF3N B13917705 2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride

2,2,2-Trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride

Cat. No.: B13917705
M. Wt: 228.66 g/mol
InChI Key: LMVWLMYIWIMIAX-NIIDSAIPSA-N
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Description

(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride is a compound of significant interest in various scientific fields. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, and fluorine atoms, which contribute to its unique chemical properties. The hydrochloride form indicates that it is a salt, which often enhances the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride typically involves multiple steps. One common approach is the reductive amination of a suitable precursor. The process may involve the following steps:

    Starting Material Preparation: The precursor, such as a difluoromethyl-fluorobenzene derivative, is prepared.

    Reductive Amination: The precursor undergoes reductive amination with a deuterated amine source under catalytic hydrogenation conditions.

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique isotopic and fluorinated structure makes it valuable in studying reaction mechanisms and kinetics.

Biology

In biological research, this compound can be used as a tracer in metabolic studies due to the presence of deuterium. It helps in understanding the metabolic pathways and the fate of similar compounds in biological systems.

Medicine

In medicine, (1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride may be explored for its potential therapeutic effects. Its unique structure could interact with specific biological targets, leading to the development of new drugs.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced materials.

Mechanism of Action

The mechanism of action of (1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The presence of deuterium and fluorine atoms can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluoro-phenyl]ethanamine;hydrochloride is unique due to its isotopic composition and fluorinated structure. These features confer distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C9H11ClF3N

Molecular Weight

228.66 g/mol

IUPAC Name

2,2,2-trideuterio-1-[3-(difluoromethyl)-2-fluorophenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H10F3N.ClH/c1-5(13)6-3-2-4-7(8(6)10)9(11)12;/h2-5,9H,13H2,1H3;1H/i1D3;

InChI Key

LMVWLMYIWIMIAX-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C1=C(C(=CC=C1)C(F)F)F)N.Cl

Canonical SMILES

CC(C1=C(C(=CC=C1)C(F)F)F)N.Cl

Origin of Product

United States

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